6-Bromo-5-iodo-3-nitropyridin-2-amine
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Overview
Description
6-Bromo-5-iodo-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrIN3O2 This compound is characterized by the presence of bromine, iodine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-iodo-3-nitropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and iodination of 3-nitropyridin-2-amine under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-iodo-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under reducing conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for halogen substitution.
Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted pyridines.
Reduction Reactions: The major product is 6-bromo-5-iodo-3-aminopyridine.
Coupling Reactions: Various biaryl derivatives are formed depending on the boronic acid used.
Scientific Research Applications
6-Bromo-5-iodo-3-nitropyridin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6-Bromo-5-iodo-3-nitropyridin-2-amine is largely dependent on its chemical structure and the functional groups present. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 5-Bromo-3-nitropyridin-2-amine
- 2-Amino-5-bromo-3-iodopyridine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
Comparison: 6-Bromo-5-iodo-3-nitropyridin-2-amine is unique due to the simultaneous presence of bromine, iodine, and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to its analogs. For instance, the presence of both bromine and iodine allows for versatile substitution reactions, while the nitro group provides a site for reduction and further functionalization .
Properties
Molecular Formula |
C5H3BrIN3O2 |
---|---|
Molecular Weight |
343.90 g/mol |
IUPAC Name |
6-bromo-5-iodo-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrIN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) |
InChI Key |
HHMQISAAASAOAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1I)Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
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